(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzodioxin ring, a hydrazinylidene group, and a butanamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide typically involves multiple steps, starting with the preparation of the benzodioxin ring and the hydrazinylidene group. Common synthetic routes include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Hydrazinylidene Group: This step involves the reaction of hydrazine derivatives with carbonyl compounds to form the hydrazone linkage.
Coupling with Butanamide: The final step involves coupling the hydrazone intermediate with a butanamide derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodioxin ring or the hydrazinylidene group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
(3E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide: shares structural similarities with other hydrazone derivatives and benzodioxin-containing compounds.
Hydrazone Derivatives: Compounds with hydrazone linkages, such as hydrazone-based drugs and dyes.
Benzodioxin Compounds: Molecules containing the benzodioxin ring, such as certain natural products and synthetic analogs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutan-2-ylidene]amino]-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C20H21N3O5/c1-12-4-3-5-15(19(12)25)20(26)23-22-13(2)10-18(24)21-14-6-7-16-17(11-14)28-9-8-27-16/h3-7,11,25H,8-10H2,1-2H3,(H,21,24)(H,23,26)/b22-13+ |
InChI Key |
UIMLVXOYIXZRES-LPYMAVHISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)N/N=C(\C)/CC(=O)NC2=CC3=C(C=C2)OCCO3)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NN=C(C)CC(=O)NC2=CC3=C(C=C2)OCCO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.